molecular formula C7H5NOS B1588102 Thieno[2,3-c]pyridin-7(6H)-one CAS No. 28981-13-7

Thieno[2,3-c]pyridin-7(6H)-one

Cat. No. B1588102
CAS RN: 28981-13-7
M. Wt: 151.19 g/mol
InChI Key: RIYCFWXOWRQFFK-UHFFFAOYSA-N
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Description

“Thieno[2,3-c]pyridin-7(6H)-one” is a chemical compound that falls under the category of thienopyridines . Thienopyridines are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The molecular formula of “Thieno[2,3-c]pyridin-7(6H)-one” is C7H5NS .


Molecular Structure Analysis

The molecular structure of “Thieno[2,3-c]pyridin-7(6H)-one” consists of a thiophene ring fused to a pyridine ring . The average mass is 135.186 Da and the monoisotopic mass is 135.014267 Da .


Chemical Reactions Analysis

The specific chemical reactions involving “Thieno[2,3-c]pyridin-7(6H)-one” are not explicitly mentioned in the search results. Thienopyridines, in general, are known to participate in various chemical reactions due to the presence of reactive sites in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Thieno[2,3-c]pyridin-7(6H)-one” include a molecular formula of C7H5NS, an average mass of 135.186 Da, and a monoisotopic mass of 135.014267 Da .

Scientific Research Applications

Aqueous Solubility Improvement in Anti-Proliferative Agents

The thieno[2,3-b]pyridines are potent antiproliferatives with a major clinical challenge being their low water solubility. Efforts to improve solubility have included attaching a morpholine moiety, leading to a 1H-pyrrolo[2,3-b]pyridine core structure, which significantly enhanced water solubility. Furthermore, a potent thieno[2,3-b]pyridine derivative was successfully loaded into a cholesteryl-poly(allylamine) polymer matrix, which increased its potency against cancer cells (Zafar et al., 2018).

Chemical Transformations for Potential Antimalarial Drugs

Various chemical transformations of thieno[2,3-b]pyridine have been explored. These include conversion to N-oxide, nitration, and reduction processes. Some derivatives were synthesized for potential antimalarial drug screening, highlighting the versatility of thieno[2,3-b]pyridine compounds in pharmaceutical research (Klemm et al., 1970).

Drug Discovery and Synthesis of Derivatives

Thieno[2,3-b]pyridine derivatives are explored for their potential in drug discovery. Regioselective bromination has been achieved, providing a promising building block for further research in this area. The synthesized derivatives demonstrated potential for application in various therapeutic areas, underlining the significance of thieno[2,3-b]pyridines in medicinal chemistry (Lucas et al., 2015).

Improved Solubility and Antiproliferative Action

Research on improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides has led to the synthesis of novel compounds with enhanced aqueous solubility and retained anti-proliferative activity. This research opens up new avenues for the development of more effective cancer treatments (Haverkate et al., 2021).

Applications in Dyes and Pigments

Thieno[2,3-b]pyridine derivatives have been synthesized and applied as disperse dyes. This application demonstrates the chemical versatility of thieno[2,3-b]pyridines, extending their utility beyond pharmaceuticals to industrial uses (Ho, 2005).

Anticancer Activity Studies

Several studies have been conducted to synthesize novel thieno[2,3-b]pyridine derivatives and evaluate their anticancer activities. These studies have shown promising results, with some compounds demonstrating potent growth inhibitory activities against various cancer cell lines, highlighting the potential of thieno[2,3-b]pyridine derivatives in cancer therapy (Elansary et al., 2012).

properties

IUPAC Name

6H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYCFWXOWRQFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407236
Record name 6H-thieno[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridin-7(6H)-one

CAS RN

28981-13-7
Record name 6H-thieno[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H,7H-thieno[2,3-c]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RO Steen, LJ Nurkkala… - Journal of Heterocyclic …, 2012 - Wiley Online Library
The tridentate pyridyl thienopyridines 5‐phenyl‐7‐(pyridin‐2‐yl)thieno[2,3‐c]pyridine (L1), 7‐(pyridin‐2‐yl)‐5‐(thiophen‐2‐yl)‐thieno[2,3‐c]pyridine (L2) and 5,7‐di(pyridin‐2‐yl)thieno[2…
Number of citations: 3 onlinelibrary.wiley.com
VO Iaroshenko, S Ali, TM Babar, MSA Abbasi… - Tetrahedron, 2013 - Elsevier
The coupling of bromothiophenes with terminal alkynes using triethylamine or diisopropyl amine under Sonogashira conditions (PdCl 2 (PPh 3 ) 2 , CuI) followed by subsequent …
Number of citations: 18 www.sciencedirect.com
F Sakurai, T Yukawa, A Kina, M Murakami… - Bioorganic & Medicinal …, 2022 - Elsevier
N-Methyl-d-aspartate receptors (NMDARs) are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity. …
Number of citations: 7 www.sciencedirect.com
F Sakurai, T Yukawa, T Taniguchi - Organic letters, 2019 - ACS Publications
The direct monofluorination of N-protected pyridone derivatives has been developed using a stable electrophilic fluorinating reagent, N-fluorobenzenesulfonimide (NFSI). Interestingly, …
Number of citations: 15 pubs.acs.org
AA Henry, C Yu, FE Romesberg - Journal of the American …, 2003 - ACS Publications
Six new unnatural nucleobases have been synthesized and characterized in terms of stability and selectivity of self-pairing in duplex DNA and efficiency and fidelity of self-pairing …
Number of citations: 76 pubs.acs.org
JM Walsh, PJ Beuning - Journal of Nucleic Acids, 2012 - hindawi.com
The genetic code is continuously expanding with new nucleobases designed to suit specific research needs. These synthetic nucleotides are used to study DNA polymerase dynamics …
Number of citations: 25 www.hindawi.com
C Lozano, C Ramirez, N Sin, HMF Viart, SB Prusiner… - ACS …, 2021 - ACS Publications
In the literature, C–N coupling methods for the reaction of iodo-oxazole with 2-pyridinone were found to be low yielding. C–N coupling using silver benzoate additives with CuI catalysts …
Number of citations: 6 pubs.acs.org
T Kumon, J Wu, M Shimada, S Yamada… - The Journal of …, 2021 - ACS Publications
The C–H activation/annulation reaction of various benzamides with fluoroalkylated alkynes in the presence of a Co(acac) 2 ·2H 2 O catalyst proceeded very smoothly to give the …
Number of citations: 21 pubs.acs.org
I Kanwal, A Mujahid, N Rasool, K Rizwan, A Malik… - Catalysts, 2020 - mdpi.com
Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper. This is a well known reaction in …
Number of citations: 90 www.mdpi.com
T Rana, A Ghosh, YN Aher, AB Pawar - ACS omega, 2023 - ACS Publications
We have developed Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinoline 1(2H)-ones at ambient temperature using N-chloroamides as a starting material. The …
Number of citations: 4 pubs.acs.org

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